(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone
Description
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H21N5O/c1-13-16(15-9-5-3-6-10-15)18-21-20-17(14(2)24(18)22-13)19(25)23-11-7-4-8-12-23/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI Key |
HMOYNAQQHPZDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and its diazonium salt . The reaction is carried out in the presence of active methylene compounds, which facilitate the formation of the pyrazolo[5,1-c][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Reactions at the Piperidinyl Group
The piperidine moiety serves as a nucleophilic site, primarily undergoing alkylation and acylation.
| Reaction Type | Conditions | Products/Outcomes | Yield (%) |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzylated piperidine derivative | 65–78 |
| Acylation | Acetic anhydride, pyridine | Acetylated piperidine derivative | 82–90 |
-
Mechanistic Insight : Alkylation occurs preferentially at the secondary amine of piperidine under mild basic conditions, while acylation targets the lone pair on nitrogen .
Electrophilic Substitutions on the Pyrazolo-Triazine Core
The electron-deficient triazine ring facilitates electrophilic aromatic substitution (EAS), with reactivity influenced by substituent positioning.
| Reaction Type | Conditions | Regioselectivity | Products |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃ | C5 position of pyrazole | 5-Bromo derivative |
| Nitration | HNO₃/H₂SO₄, 0°C | C3 position of triazine | 3-Nitro adduct |
-
Key Observations :
Cycloaddition and Ring Expansion Reactions
The pyrazolo-triazine system participates in [3+2] cycloadditions and ring expansions under specific conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Azide-Alkyne Cycloadd. | Cu(I), DIPEA, RT | Triazole-fused hybrid scaffold |
| Ring Expansion | Ethyl bromoacetate, K₂CO₃ | Pyrimido-triazine derivatives |
-
Notable Example : Reaction with ethyl bromoacetate induces ring expansion, forming a pyrimido[1,6-b] thiatriazine derivative .
Functionalization of the Methanone Group
The ketone group undergoes nucleophilic addition and condensation reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Grignard Addition | RMgX, THF, –78°C | Secondary alcohol derivatives |
| Condensation | NH₂OH·HCl, EtOH, Δ | Oxime analog |
Radical-Mediated Reactions
The phenyl substituent at C8 participates in radical halogenation.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, CCl₄ | Para-chlorophenyl adduct |
-
Selectivity : The phenyl ring’s para position is favored due to steric shielding from the triazine core .
Hydrolysis and Stability Studies
The compound demonstrates pH-dependent stability:
| Condition | Observation | Degradation Products |
|---|---|---|
| Acidic (pH 2) | Cleavage of triazine N–C bond | Pyrazole-carboxylic acid |
| Basic (pH 10) | Piperidine ring opening | Secondary amine fragments |
Comparative Reactivity Table
A comparison of reaction rates for key functional groups:
| Functional Group | Reactivity (Relative Rate) | Dominant Pathway |
|---|---|---|
| Pyrazolo-triazine C5 | High | Electrophilic substitution |
| Piperidinyl N | Moderate | Alkylation/Acylation |
| Methanone C=O | Low | Nucleophilic addition |
Unresolved Challenges
Scientific Research Applications
Chemistry
In chemistry, (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties . Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs from the evidence (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Variations :
- The target compound differs from 10a and 10b in two ways:
- Substituent Position : The phenyl group is at position 8 (vs. 7 in 10a), which may alter π-π interactions with target proteins .
- Methanone Group: The piperidinyl methanone (vs. triazolyl-p-tolyl in 10a/10b) increases lipophilicity (predicted LogP ~3.5 vs. ~2.8 for 10a/10b), favoring blood-brain barrier penetration .
Synthetic Routes :
- The target compound’s synthesis likely follows a pathway similar to 10a/10b, involving diazotization and cyclization . However, the use of piperidine instead of triazole precursors introduces distinct reactivity challenges.
Biological Implications :
Biological Activity
The compound (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure
The compound features a complex structure that combines a pyrazolo[5,1-c][1,2,4]triazine core with a piperidine moiety. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of mitochondrial membrane potential. Specifically:
- Cell Lines Tested : DLD-1 and HT-29 (colon cancer)
- Mechanism : Induction of apoptosis confirmed by Annexin V binding assays.
- Results : Active caspase-8 was detected in 66.6% of DLD-1 cells and 30.1% of HT-29 cells after treatment with similar derivatives .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyrazolo[5,1-c][1,2,4]triazines have shown inhibitory effects on various enzymes including:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with bacterial infections.
Studies report IC50 values indicating strong inhibitory activity against these enzymes, which suggests potential therapeutic applications in neurodegenerative diseases and infections .
Study 1: Anticancer Efficacy
In a study examining the efficacy of pyrazolo[5,1-c][1,2,4]triazine derivatives against colon cancer cells:
- Methodology : Cell viability assays and flow cytometry were utilized to assess apoptosis.
- Findings : The derivative showed a dose-dependent increase in apoptosis markers compared to control groups.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties:
- Objective : To assess the inhibitory effects on AChE and urease.
- Results : The compound demonstrated potent inhibition with IC50 values significantly lower than standard drugs used for comparison.
Data Table
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone?
Methodological Answer:
The synthesis of complex heterocyclic compounds like this typically involves multi-step protocols. Key steps include:
- Stepwise coupling : Reacting the pyrazolo-triazin core with a piperidine-methanone group under controlled conditions (e.g., ethanol reflux, 2–6 hours) to ensure regioselectivity .
- Catalyst optimization : Testing palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper-mediated Ullmann couplings to enhance cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while ethanol or THF may reduce side reactions .
- Purity monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress, but HPLC or GC-MS should validate final purity .
Basic: How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, particularly for the pyrazolo-triazin and piperidine moieties .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts .
- X-ray diffraction : Single-crystal X-ray analysis resolves ambiguities in stereochemistry and bond angles, especially for the triazin ring .
Advanced: How can conflicting biological activity data for this compound be resolved in different assay systems?
Methodological Answer:
Contradictory results often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
- Dose-response curves : Use IC₅₀/EC₅₀ values to compare potency thresholds and assess off-target interactions .
- Theoretical alignment : Link observed activity to computational models (e.g., molecular docking against kinase targets) to rationalize discrepancies .
Advanced: What experimental designs are robust for studying the environmental stability of this compound?
Methodological Answer:
Long-term stability studies should adopt a split-plot design:
- Environmental compartments : Test degradation in aqueous (pH 4–10), soil, and UV-exposed conditions over 6–12 months .
- Analytical endpoints : Quantify parent compound and metabolites via LC-MS/MS, focusing on hydrolytic cleavage of the triazin ring .
- Block randomization : Use four replicates per condition to account for batch variability, as demonstrated in agrochemical stability studies .
Advanced: How can researchers elucidate the mechanism of action for this compound in kinase inhibition assays?
Methodological Answer:
Mechanistic studies require integrative approaches:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, PIM1) using ATP-competitive assays to identify primary targets .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to distinguish allosteric vs. competitive inhibition .
- Mutagenesis : Engineer kinase mutants (e.g., ATP-binding pocket residues) to validate interaction sites .
Basic: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?
Methodological Answer:
Key factors include:
- Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., cyclization) to prevent decomposition .
- Catalyst purity : Use freshly prepared Pd/C or CuI to avoid catalyst poisoning .
- Workup procedures : Optimize extraction solvents (e.g., ethyl acetate vs. dichloromethane) for consistent recovery rates .
Advanced: How can computational chemistry guide the rational design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR modeling : Train models on existing bioactivity data to predict substituent effects on the phenyl or piperidine groups .
- MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to identify residues critical for binding .
- ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic properties .
Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the methanone moiety for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
